molecular formula C13H19NO B12960286 (Tetrahydro-2H-pyran-4-yl)(m-tolyl)methanamine

(Tetrahydro-2H-pyran-4-yl)(m-tolyl)methanamine

Cat. No.: B12960286
M. Wt: 205.30 g/mol
InChI Key: OKQSDCXJZBMJEP-UHFFFAOYSA-N
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Description

(Tetrahydro-2H-pyran-4-yl)(m-tolyl)methanamine is a chemical compound with the molecular formula C13H19NO It is characterized by the presence of a tetrahydropyran ring and a tolyl group attached to a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydro-2H-pyran-4-yl)(m-tolyl)methanamine typically involves the reaction of tetrahydropyran derivatives with m-tolylmethanamine under controlled conditions. One common method involves the use of a catalytic hydrogenation process, where the starting materials are subjected to hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(Tetrahydro-2H-pyran-4-yl)(m-tolyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(Tetrahydro-2H-pyran-4-yl)(m-tolyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Tetrahydro-2H-pyran-4-yl)(m-tolyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (Tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine
  • (Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine
  • (Tetrahydro-2H-pyran-4-yl)(phenyl)methanamine

Uniqueness

(Tetrahydro-2H-pyran-4-yl)(m-tolyl)methanamine is unique due to the specific positioning of the tolyl group on the methanamine moiety. This structural feature may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(3-methylphenyl)-(oxan-4-yl)methanamine

InChI

InChI=1S/C13H19NO/c1-10-3-2-4-12(9-10)13(14)11-5-7-15-8-6-11/h2-4,9,11,13H,5-8,14H2,1H3

InChI Key

OKQSDCXJZBMJEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C2CCOCC2)N

Origin of Product

United States

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